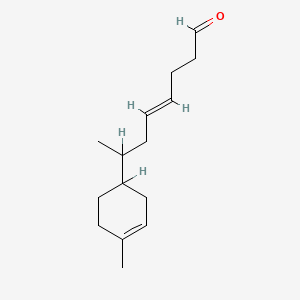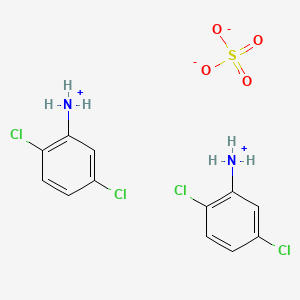
5-Ethylcytidine 3',5'-cyclic monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine. It is a modified form of cytidine monophosphate where the phosphate group forms a cyclic structure with the 3’ and 5’ hydroxyl groups of the ribose sugar. This compound is of interest due to its potential roles in various biochemical processes and its structural similarity to other cyclic nucleotides like cyclic adenosine monophosphate and cyclic guanosine monophosphate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of 5-ethylcytidine monophosphate. This can be achieved through the use of specific enzymes such as cytidylyl cyclase, which catalyzes the formation of the cyclic phosphate ester from the linear monophosphate . The reaction conditions often require a buffered aqueous solution and may involve the use of cofactors or other assisting molecules to enhance the enzyme’s activity.
Industrial Production Methods
Industrial production of 5-Ethylcytidine 3’,5’-cyclic monophosphate would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, potentially using bioreactors to maintain the necessary environment for the enzymatic reaction. The product would then be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Hydrolysis: The cyclic phosphate ester can be hydrolyzed to form the corresponding linear monophosphate.
Oxidation and Reduction: The ethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives, and reduction reactions can convert it to ethane.
Substitution: The nucleobase can participate in substitution reactions, where functional groups on the cytidine moiety are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Hydrolysis: Produces 5-ethylcytidine monophosphate.
Oxidation: Can produce 5-formylcytidine or 5-carboxycytidine derivatives.
Reduction: Can yield 5-ethylcytidine.
Substitution: Results in various substituted cytidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Ethylcytidine 3’,5’-cyclic monophosphate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Medicine: Explored for its potential therapeutic applications, particularly in modulating cellular processes that involve cyclic nucleotides.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques such as HPLC.
Wirkmechanismus
The mechanism of action of 5-Ethylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific proteins and enzymes within the cell. As a cyclic nucleotide, it can bind to and activate cyclic nucleotide-dependent protein kinases, such as protein kinase A (PKA) or protein kinase G (PKG). These kinases then phosphorylate target proteins, leading to changes in their activity and subsequent cellular responses . The compound may also interact with other cyclic nucleotide-binding proteins, influencing various signaling pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
5-Ethylcytidine 3’,5’-cyclic monophosphate is similar to other cyclic nucleotides such as:
Cyclic adenosine monophosphate (cAMP): A well-known second messenger involved in many cellular processes.
Cyclic guanosine monophosphate (cGMP): Another second messenger with roles in vasodilation and other physiological functions.
Cyclic uridine monophosphate (cUMP): Less studied but also present in biological systems.
Uniqueness
The uniqueness of 5-Ethylcytidine 3’,5’-cyclic monophosphate lies in its ethyl modification, which may confer different biochemical properties and interactions compared to its non-ethylated counterparts. This modification can affect its stability, binding affinity to proteins, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
117309-88-3 |
|---|---|
Molekularformel |
C11H16N3O7P |
Molekulargewicht |
333.23 g/mol |
IUPAC-Name |
4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-ethylpyrimidin-2-one |
InChI |
InChI=1S/C11H16N3O7P/c1-2-5-3-14(11(16)13-9(5)12)10-7(15)8-6(20-10)4-19-22(17,18)21-8/h3,6-8,10,15H,2,4H2,1H3,(H,17,18)(H2,12,13,16)/t6?,7-,8?,10-/m1/s1 |
InChI-Schlüssel |
RNPKQCPIOIDKEX-SVLSAUASSA-N |
Isomerische SMILES |
CCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
Kanonische SMILES |
CCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


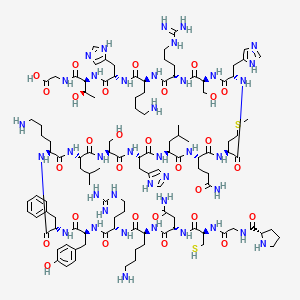
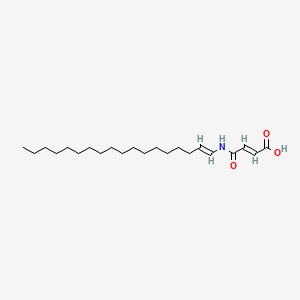
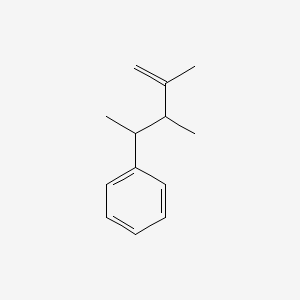

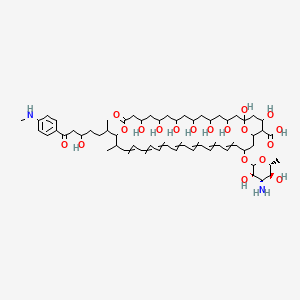

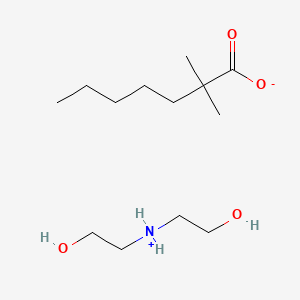
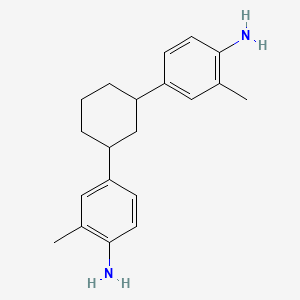
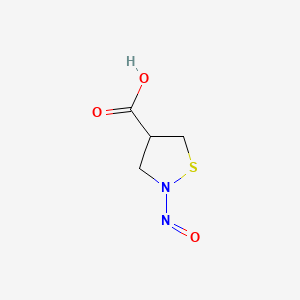
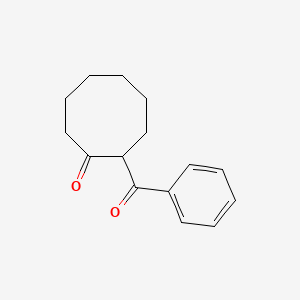
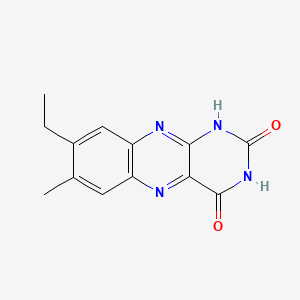
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)
